2-(Trifluoromethyl)benzo[d]thiazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4F3NOS |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazol-5-ol |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)7-12-5-3-4(13)1-2-6(5)14-7/h1-3,13H |
InChI Key |
MTWQQLHSPYATOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)C(F)(F)F |
Origin of Product |
United States |
Synthesis from a Common Precursor:a Versatile Method Involves the Condensation of 2 Amino 4 Mercaptophenol with Various Reagents to Install Different Groups at the C2 Position. This Precursor Serves As a Foundational Building Block for a Range of 2 Substituted 5 Hydroxybenzothiazoles. for Instance:
Reaction with various aldehydes , often under oxidative conditions (e.g., using H₂O₂/HCl), yields 2-aryl or 2-alkyl derivatives. mdpi.commdpi.com
Condensation with carboxylic acids or their derivatives (acyl chlorides, esters) typically requires a condensing agent like polyphosphoric acid (PPA) at high temperatures. mdpi.comnih.gov
Table 4: Synthesis of 2-Substituted-5-hydroxybenzothiazoles from 2-Amino-4-mercaptophenol
| Reagent | Conditions | 2-Substituent |
|---|---|---|
| Benzaldehyde | H₂O₂/HCl, EtOH, RT | Phenyl |
| 4-Chlorobenzaldehyde | H₂O₂/HCl, EtOH, RT | 4-Chlorophenyl |
| Acetic Acid | PPA, heat | Methyl |
Nucleophilic Aromatic Substitution Snar :the 2 Position of the Benzothiazole Ring, when Substituted with a Strong Electron Withdrawing Group Like Trifluoromethyl, Can Be Susceptible to Nucleophilic Aromatic Substitution Snar .researchgate.netthis Allows for the Direct Replacement of the Trifluoromethyl Group by Various Nucleophiles, Providing a Route to Analogs That May Be Difficult to Access Otherwise. the Reaction Typically Involves Treating the 2 Trifluoromethyl Benzothiazole Derivative with a Potent Nucleophile, Such As an Alkoxide, Thiolate, or Amine.
Principles of Green Chemistry in the Synthesis of Benzothiazoles
The application of green chemistry principles to the synthesis of benzothiazoles aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.com Recent research has focused on developing more sustainable protocols, including solvent-free reactions, the use of aqueous media, microwave-assisted synthesis, and catalyst-free or organocatalytic approaches. nih.govresearchgate.net
Solvent-Free Reactions and Aqueous Media Applications
Moving away from volatile organic compounds (VOCs) as reaction solvents is a cornerstone of green chemistry. Solvent-free (solid-phase) reactions and reactions in water offer significant environmental benefits.
Solvent-Free Reactions: Solvent-free synthesis of 2-substituted benzothiazoles has been achieved by reacting 2-aminothiophenol (B119425) with aromatic benzoyl chlorides at room temperature, resulting in excellent yields and short reaction times. researchgate.net Another approach utilizes a Brønsted acidic ionic liquid gel as a recyclable catalyst for the condensation of 2-aminothiophenols with aldehydes under solvent-free conditions at 130 °C. nih.govacs.org Zeolites have also been employed as reusable solid supports and catalysts for the solvent-free synthesis of benzothiazole derivatives under microwave irradiation. tsijournals.com These methods often lead to simpler work-up procedures and reduced chemical waste. researchgate.net
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. A novel, catalyst-free method for synthesizing 2-substituted benzothiazoles involves heating N-acylated benzotriazoles with 2-aminothiophenol in water under microwave irradiation, achieving near-quantitative yields. researchgate.netrsc.org Additionally, a practical and environmentally friendly method for synthesizing benzothiazole derivatives uses potassium persulfate as an oxidizing agent in water, avoiding hazardous reagents like bromine or iodine. jsynthchem.com
The following table compares different green conditions for benzothiazole synthesis.
| Method | Reactants | Conditions | Yield | Reference |
| Solvent-Free | 2-Aminothiophenol + Benzoyl Chlorides | Room Temperature, 3 min | 92-98% | researchgate.net |
| Solvent-Free | 2-Aminothiophenol + Aldehydes | 130 °C, 5 h, BAIL gel catalyst | 92% | nih.govacs.org |
| Aqueous Media | N-Acyl Benzotriazoles + 2-Aminothiophenol | 70 °C, 1 h, Microwave | ~99% | researchgate.netrsc.org |
| Aqueous Media | Aniline + NH4SCN | Reflux, 1 h, K2S2O8 oxidant | 87% | jsynthchem.com |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved energy efficiency compared to conventional heating methods. scielo.br This technology has been successfully applied to the synthesis of various benzothiazole libraries. ias.ac.in
For example, the synthesis of 2-(4-(Trifluoromethyl)phenyl)benzo[d]thiazole was achieved through a microwave-assisted, one-pot cyclocondensation of 2-aminothiophenol with 4-(trifluoromethyl)benzaldehyde. The reaction was completed in 15 minutes at 80 °C, yielding the desired product. ias.ac.in In another study, hydroxy-substituted phenyl benzothiazoles were synthesized by reacting 2-aminothiophenol with hydroxy aromatic aldehydes under microwave irradiation, which reduced the reaction time approximately 25-fold and increased yields by 12-20% compared to conventional heating. scielo.br Microwave irradiation has also been used in the solvent-free synthesis of benzothiazoles over zeolite catalysts, further enhancing the green credentials of the process. tsijournals.com
Catalyst-Free or Organocatalytic Approaches
Eliminating the need for metal catalysts, which can be toxic and expensive, is another key goal of green chemistry. Catalyst-free and organocatalytic methods provide attractive alternatives.
Catalyst-Free Synthesis: Several catalyst- and additive-free methods for benzothiazole synthesis have been developed. One such protocol involves the reaction of N-acylated benzotriazoles with 2-aminothiophenol, which proceeds smoothly without any catalyst, especially when using water as a medium with microwave heating. researchgate.netrsc.org Another approach describes the synthesis of 2-alkyl or aryl-substituted benzothiazoles by simply combining aldehydes with 2-aminothiophenols in ethanol (B145695) at room temperature, providing nearly quantitative yields. bohrium.com A three-component, one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur has also been developed under catalyst-free conditions to produce 2-substituted benzothiazoles. nih.govacs.org
Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has provided metal-free pathways for constructing complex molecules. For instance, the asymmetric synthesis of pyrimido[2,1-b]benzothiazoles has been achieved using a commercially available chiral amine catalyst, generating products in high yields with excellent stereoselectivity. acs.orgnih.gov Another study reports an enolate-mediated organocatalytic azide-ketone cycloaddition to synthesize benzothiazole-containing 1,2,3-triazoles under ambient conditions. rsc.orgrsc.org These methods highlight the potential of organocatalysis to create chiral and complex benzothiazole derivatives through environmentally benign processes.
Infrared (IR) and Raman Spectroscopy for Functional Group IdentificationExperimental IR and Raman spectra, which are essential for identifying the characteristic vibrational frequencies of the functional groups within the compound, are not available in the reviewed literature.
Further research and publication of experimental findings are required to enable a thorough spectroscopic characterization of this compound.
Overview of Current Research Trajectories Involving Fluorinated Heterocyclic Compounds
Established Synthetic Pathways for the Benzothiazole (B30560) Scaffold
The benzothiazole nucleus is a versatile heterocyclic system, and numerous methods for its synthesis have been established. These pathways are generally adaptable for the preparation of a wide range of substituted analogs.
Condensation Reactions with ortho-Aminobenzenethiols
The most common and direct route to the benzothiazole scaffold is the condensation of an ortho-aminobenzenethiol with a suitable carbonyl-containing compound. mdpi.com This approach involves the reaction of the amino and thiol groups with an electrophilic carbon, followed by cyclization and dehydration or oxidation to form the aromatic benzothiazole ring. nih.gov
A variety of reagents can serve as the source of the C2 carbon of the benzothiazole ring:
Carboxylic Acids: Condensation with carboxylic acids typically requires a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), and often high temperatures. nih.gov This method is robust and applicable to a wide range of aliphatic and aromatic carboxylic acids.
Acyl Chlorides and Anhydrides: These more reactive carboxylic acid derivatives react readily with ortho-aminobenzenethiols, often under milder conditions. mdpi.comnih.gov The reaction can be promoted by basic heterogeneous catalysts like KF·Al2O3, allowing for high yields and simple product isolation. nih.gov
Aldehydes: The reaction with aldehydes, followed by an oxidative cyclization step, is a widely used method. mdpi.com Various oxidants and catalysts, including H2O2/HCl, molecular iodine, and samarium triflate in aqueous media, have been employed to facilitate this transformation efficiently at room temperature. mdpi.comorganic-chemistry.org
These condensation reactions offer a versatile entry point to 2-substituted benzothiazoles, where the substituent at the 2-position is determined by the choice of the carbonyl partner.
| Carbonyl Source | Catalyst/Conditions | Product Type | Reference(s) |
| Carboxylic Acids | Polyphosphoric acid (PPA), heat | 2-Substituted Benzothiazoles | nih.gov |
| Acyl Chlorides | KF·Al2O3, mild conditions | 2-Substituted Benzothiazoles | nih.gov |
| Aromatic Aldehydes | H2O2/HCl, ethanol (B145695), room temp. | 2-Aryl Benzothiazoles | mdpi.com |
| Benzoic Acids | Molecular iodine, solvent-free | 2-Aryl Benzothiazoles | mdpi.com |
One-Pot Multicomponent Reactions for Benzothiazole Synthesis
To enhance synthetic efficiency and align with the principles of green chemistry, several one-pot multicomponent reactions have been developed for benzothiazole synthesis. jocpr.com These procedures combine multiple reaction steps in a single operation without the need for isolating intermediates, often leading to high atom economy and simplified workups. acs.org
Notable examples include:
A three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol (B119425), which allows for the simultaneous formation of C-N and C-S bonds. mdpi.com
A copper-catalyzed three-component redox cyclization using haloanilines, arylacetic acids (or benzyl (B1604629) chlorides), and elemental sulfur to produce 2-arylbenzothiazoles. nih.gov
Reactions involving 2-aminothiophenol and aryl methyl ketones under metal-free conditions to afford 2-acylbenzothiazoles. mdpi.com
These methods represent a modern and efficient approach to constructing diverse benzothiazole libraries. nih.govjocpr.com
Strategies for the Regioselective Introduction of the Trifluoromethyl Group
The trifluoromethyl group imparts unique electronic and physiological properties to organic molecules, making its selective introduction a key goal in medicinal chemistry. mdpi.com For compounds like 2-(Trifluoromethyl)benzo[d]thiazol-5-ol, the CF3 group is required at the C2 position.
Direct Trifluoroacetylation Routes
One of the most direct methods for synthesizing 2-(trifluoromethyl)benzothiazoles involves the condensation of an appropriate aminothiophenol with a reagent that provides the trifluoroacetyl group or its equivalent.
From Trifluoromethylimidoyl Chlorides: An efficient one-pot method involves the treatment of trifluoromethylimidoyl chlorides with sodium hydrosulfide (B80085) hydrate. acs.orgnih.gov This reaction proceeds via an intermediate trifluoromethylthiobenzamide, which then undergoes a palladium-catalyzed C-H functionalization and C-S bond formation to yield the 2-(trifluoromethyl)benzothiazole (B81361). acs.orgnih.gov This protocol is notable for using PdCl2 as the sole catalyst without additional oxidants or additives. acs.orgarkat-usa.org
From in situ Generated Trifluoroacetonitrile (B1584977): A method has been developed for the condensation of amino(thio)phenols with trifluoroacetonitrile (CF3CN) generated in situ. rsc.org The reaction is believed to proceed through the nucleophilic addition of the amino group to CF3CN, forming an imidamide intermediate which then undergoes intramolecular cyclization to furnish the 2-(trifluoromethyl)benzothiazole. rsc.org
These routes provide reliable and direct access to the 2-(trifluoromethyl)benzothiazole core structure.
| CF3 Source | Key Reagents/Catalyst | Key Intermediate | Reference(s) |
| Trifluoromethylimidoyl chlorides | NaSH·xH2O, PdCl2 | Trifluoromethylthiobenzamide | acs.org, nih.gov |
| Trifluoroacetonitrile (in situ) | Amino(thio)phenol | Imidamide | rsc.org |
Electrophilic Trifluoromethylation Utilizing Hypervalent Iodine Reagents
Electrophilic trifluoromethylation reagents, particularly those based on hypervalent iodine, have become powerful tools for introducing the CF3 group. acs.org These reagents, often referred to as Togni reagents, function as a source of an electrophilic "CF3+" equivalent that can react with various nucleophiles. acs.orgrsc.org
While direct C-H trifluoromethylation of a pre-formed benzothiazole ring is a potential strategy, the regioselectivity can be challenging to control. nih.gov A more common approach involves the trifluoromethylation of a suitable precursor. For instance, an enolate or other carbon nucleophile could be treated with a hypervalent iodine reagent like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one to install the CF3 group, followed by subsequent reactions to construct the benzothiazole ring. acs.org
The development of hypervalent iodine reagents has significantly expanded the toolkit for creating trifluoromethylated compounds. acs.orgresearchgate.net Their stability and reactivity can be tuned by modifying the aromatic backbone of the reagent. acs.org While direct application to the C2 position of a benzothiazole anion is less documented, their use on precursors remains a viable, albeit indirect, strategy for accessing these structures.
An in-depth examination of the synthetic routes leading to this compound reveals a variety of sophisticated chemical strategies. These methodologies focus on the introduction and manipulation of key functional groups, namely the trifluoromethyl group at the 2-position and the hydroxyl group at the 5-position of the benzothiazole core. This article delineates specific synthetic pathways, including copper-catalyzed trifluoromethylation, functional group interconversions for the hydroxyl moiety, and subsequent derivatization strategies to generate analogs with modified properties.
Computational Chemistry and Theoretical Investigations of 2 Trifluoromethyl Benzo D Thiazol 5 Ol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a popular method for determining theoretical molecular stability and chemical reactivity. mdpi.com DFT calculations are frequently employed to study various structural parameters and thermodynamic variables of heterocyclic compounds. niscpr.res.inresearchgate.net
Geometry Optimization and Molecular Conformation Analysis
A fundamental step in computational analysis is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. nih.gov This process is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-31G(d,p). niscpr.res.inmdpi.com The optimization provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecular structure. researchgate.net
For molecules with rotatable bonds, a conformational analysis is necessary to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. mdpi.com While specific optimized geometric parameters for 2-(Trifluoromethyl)benzo[d]thiazol-5-ol are not detailed in the available research, a typical output of such a calculation would resemble the data presented in the table below.
Table 1: Representative Data from Geometry Optimization of a Benzothiazole (B30560) Derivative
| Parameter | Atom Pair/Trio/Quartet | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-S | Value |
| Bond Length | C=N | Value |
| Bond Length | C-CF₃ | Value |
| Bond Length | C-OH | Value |
| Bond Angle | C-S-C | Value |
| Bond Angle | S-C-N | Value |
| Dihedral Angle | C-C-C-C (Benzene ring) | Value |
Note: This table is illustrative. Specific values for this compound require dedicated computational analysis.
Electronic Structure and Charge Distribution Analysis
Understanding the distribution of electrons within a molecule is key to predicting its reactivity. DFT calculations are used to analyze the electronic structure and charge distribution. Techniques such as Natural Bond Orbital (NBO) analysis and the generation of Molecular Electrostatic Potential (MESP) maps are common. niscpr.res.inresearchgate.net
NBO analysis provides insights into charge delocalization and intramolecular interactions. MESP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net
Table 2: Parameters from Electronic Structure Analysis
| Analysis Method | Information Yielded |
|---|---|
| Mulliken Population Analysis | Provides atomic charges, indicating charge distribution across the molecule. |
| Natural Bond Orbital (NBO) | Details charge transfer, donor-acceptor interactions, and hybridization. |
| Molecular Electrostatic Potential (MESP) | Maps regions of negative and positive electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT can accurately predict various spectroscopic parameters. Notably, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a DFT functional like B3LYP. researchgate.net These theoretical chemical shifts are often correlated with experimental data to confirm or aid in the structural elucidation of newly synthesized compounds. niscpr.res.inresearchgate.net The accuracy of these predictions allows for the confident assignment of signals in an experimental spectrum. researchgate.net
Table 3: Illustrative Format for Predicted NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H (Phenolic) | Value | - |
| C (Benzothiazole) | - | Value |
| C (CF₃) | - | Value |
Calculation of Thermodynamic Parameters
DFT computations can also yield important thermodynamic properties of a molecule at a given temperature. niscpr.res.inresearchgate.net Parameters such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) are calculated from the vibrational frequencies obtained after geometry optimization. mdpi.com These values are crucial for understanding the stability of the molecule and predicting the thermodynamics of chemical reactions in which it might participate. mdpi.com
Table 4: Calculated Thermodynamic Parameters
| Parameter | Description | Typical Units |
|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy a molecule can possess due to quantum mechanical effects. | kcal/mol or Hartrees |
| Enthalpy (H) | The total heat content of the system. | kcal/mol or Hartrees |
| Entropy (S) | A measure of the disorder or randomness of the system. | cal/mol·K |
| Gibbs Free Energy (G) | The energy available to do useful work, indicating reaction spontaneity. | kcal/mol or Hartrees |
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that are spread across the entire molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gap Calculations
The energies of the HOMO and LUMO and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters derived from computational studies. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This parameter is often used to understand intramolecular charge transfer (ICT) processes within the molecule. researchgate.net For benzothiazole derivatives, substituents on the ring structure can significantly influence the HOMO-LUMO gap and thus the molecule's electronic properties. researchgate.net
Table 5: Frontier Molecular Orbital Energy Parameters
| Parameter | Description | Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |
| ΔE (Energy Gap) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, stability, and optical properties. A smaller gap often implies higher reactivity. |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intermolecular interactions by examining charge transfer and delocalization within a molecular system. nih.gov For molecules similar in structure to this compound, NBO analysis has been used to investigate the strength of hydrogen bonding in dimers. nih.gov This type of analysis reveals significant charge delocalization and quantifies the energy of these interactions. nih.govresearchgate.net
In related thiazole (B1198619) derivatives, NBO analysis has shown that charge transfer from a donor group, such as a methoxyphenyl ring, to the thiazole ring contributes significantly to the stability of the molecule. mdpi.comnih.gov The flow of charge from the thiazole ring towards acceptor moieties has also been quantified, providing insights into the electronic landscape of these compounds. mdpi.com These studies highlight the importance of π→π* interactions in the stabilization of such molecules. mdpi.com
Molecular Electrostatic Potential (MESP) Surface Analysis
Molecular Electrostatic Potential (MESP) surface analysis is a valuable method for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding its biological activity. nih.gov The MESP map uses a color spectrum to represent the electrostatic potential on the molecular surface. nih.gov Typically, red areas indicate negative potential (nucleophilic regions), blue areas represent positive potential (electrophilic regions), and green areas denote zero potential. nih.gov For related benzothiazole derivatives, MESP analysis has been employed to understand their properties and potential interactions. researchgate.net
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis
The analysis generates a d_norm surface where red spots indicate close contacts, signifying strong intermolecular interactions like hydrogen bonds. nih.govnih.gov Two-dimensional fingerprint plots derived from this analysis provide a quantitative breakdown of the different intermolecular contacts. mdpi.comnih.gov For instance, in one study of a benzothiazole derivative, H···H interactions were found to be the most significant contributor to the Hirshfeld surface. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as this compound, might interact with a protein target.
Derivatives of this compound have been investigated as potential inhibitors of enzymes like tyrosinase and urease. Molecular docking studies have suggested that these compounds can block the active site of tyrosinase, preventing the substrate from binding. researchgate.net The inhibitory potency of these compounds is influenced by the substituents on the phenyl ring, particularly hydroxyl groups. nih.gov For instance, a derivative, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, was found to be a potent competitive inhibitor of both monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov
Similarly, various heterocyclic compounds, including those with thiazole scaffolds, have been evaluated for their urease inhibitory potential. mdpi.comnih.gov Molecular docking studies help to elucidate the binding interactions of these compounds within the active site of the urease enzyme. nih.govnih.gov
Benzothiazole-based ligands have been synthesized and evaluated for their activity at dopamine receptors, particularly the D2 receptor, which is a key target for antipsychotic drugs. nih.govresearchgate.net Molecular modeling has been used to understand the binding of these ligands to the D2 receptor. researchgate.net These studies indicate that interactions with specific amino acid residues, such as Asp86, Ser141, and Ser122, are crucial for stabilizing the ligand-receptor complex. researchgate.net The binding site is often described as consisting of an orthosteric pocket and a non-canonical accessory binding site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Functional Selectivity Relationship (SFSR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For benzothiazole derivatives, QSAR studies have been performed to understand the relationship between their structural features and their antioxidant and enzyme inhibitory properties. nih.gov These studies involve calculating electronic and steric descriptors to determine how the structure of the molecule affects its activity. nih.gov Such models are valuable for predicting the therapeutic potential of new derivatives. researchgate.net
Reactivity and Reaction Mechanisms of 2 Trifluoromethyl Benzo D Thiazol 5 Ol
Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring
The benzothiazole ring system's benzene (B151609) portion is susceptible to electrophilic aromatic substitution. The outcome of such reactions on 2-(Trifluoromethyl)benzo[d]thiazol-5-ol is dictated by the combined electronic effects of the substituents. The 5-hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the hydroxyl group are C-4 and C-6, while the para position is occupied by the thiazole (B1198619) ring fusion.
Conversely, the 2-trifluoromethyl group is strongly electron-withdrawing, which deactivates the entire ring system towards electrophilic attack. mdpi.comyoutube.com This deactivating influence makes electrophilic substitution reactions more challenging compared to unsubstituted or alkyl-substituted benzothiazoles. The substitution will preferentially occur at the C-4 and C-6 positions, driven by the directing effect of the hydroxyl group, although requiring more forcing conditions than typical phenol (B47542) reactions.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| 5-Hydroxyl (-OH) | C-5 | Activating | Ortho, Para (to C-4, C-6) |
| 2-Trifluoromethyl (-CF₃) | C-2 | Deactivating | Meta (deactivates the entire ring) |
Nucleophilic Substitution Reactions at the Thiazole Ring (e.g., C-2 position)
The C-2 position of the benzothiazole ring is inherently electron-deficient, a characteristic that is significantly amplified by the attached trifluoromethyl group. This electronic setup makes the C-2 carbon a prime target for nucleophilic attack. While the C-CF₃ bond is strong, reactions involving nucleophilic attack at this position can proceed through different pathways.
One established reaction mode for 2-substituted benzothiazoles is nucleophilic aromatic substitution (S-NAr), where a potent nucleophile displaces the group at the C-2 position. cas.cnacs.org However, a more common pathway involves nucleophilic attack leading to ring-opening of the thiazole moiety. cas.cnacs.org For instance, certain nucleophiles can attack the C-2 carbon, initiating a cascade that results in the cleavage of the C-S bond and formation of a 2-isocyanoaryl thioether derivative. cas.cnacs.org
Furthermore, the C-2 position can be functionalized via intermediate phosphonium (B103445) salts. Benzothiazoles can undergo regioselective C-2-H functionalization with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. acs.orgnih.govresearchgate.net Although the target molecule lacks a hydrogen at C-2, this principle highlights the susceptibility of this position to reactions that proceed through charged intermediates.
Reactivity of the 5-Hydroxyl Group in Organic Transformations
The 5-hydroxyl group behaves as a typical phenol, participating in a variety of organic transformations. Its acidic proton can be readily removed by a base to form the corresponding phenoxide. This phenoxide is a potent nucleophile and can undergo reactions such as Williamson ether synthesis (O-alkylation) and O-acylation to form esters. The reactivity of the hydroxyl group is fundamental to creating a diverse range of derivatives from the parent molecule. The formation of an intramolecular hydrogen bond between the hydroxyl proton and the thiazole nitrogen is also possible, which can influence its acidity and reactivity. unife.it
Table 2: Common Reactions of the 5-Hydroxyl Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| O-Alkylation | Alkyl halide, Base | Ether |
| O-Acylation | Acyl chloride, Base | Ester |
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability and is generally robust under many reaction conditions. tcichemicals.com This stability is attributed to the strength of the carbon-fluorine bonds. Consequently, transformations involving the direct cleavage or modification of the C-F bonds in a trifluoromethyl group are challenging and typically require specialized reagents or harsh conditions. tcichemicals.comresearchgate.net
Recent advancements have demonstrated that selective C-F bond functionalization is possible, often assisted by neighboring directing groups or through photoredox catalysis. researchgate.netprinceton.edu For example, methods have been developed for the catalytic thiolation or azidation of a single C-F bond in trifluoromethylarenes, though these often rely on an ortho-silyl directing group. researchgate.net Without such a directing group, as in the case of this compound, the trifluoromethyl group is expected to remain inert during most common organic transformations.
Cycloaddition Reactions and Annulation Pathways
The benzothiazole scaffold can participate in cycloaddition reactions to form more complex heterocyclic systems. For example, diastereoselective ketene-imine cycloaddition reactions have been used to synthesize benzothiazole β-lactam conjugates. nih.gov While specific cycloaddition pathways for this compound are not extensively documented, the inherent diene and dienophile characteristics of the ring system suggest potential for such transformations. Annulation, the formation of a new ring onto the existing framework, can also be envisioned, potentially starting from functionalization at the C-4 or C-6 positions adjacent to the hydroxyl group.
Oxidative Cyclization and C-H Bond Functionalization
While oxidative cyclization is primarily a method for synthesizing the benzothiazole ring itself, C-H bond functionalization represents a powerful tool for modifying the existing molecule. indexcopernicus.comorganic-chemistry.org Various methods for the C-H functionalization of benzothiazoles have been developed, often utilizing transition metal catalysts. organic-chemistry.org
For this compound, C-H functionalization would occur on the benzene portion of the ring system, specifically at the C-4, C-6, and C-7 positions. The strong activating and directing effect of the 5-hydroxyl group would likely direct C-H functionalization to the ortho positions (C-4 and C-6). Protocols using inexpensive catalysts like nickel salts have been shown to be effective for intramolecular oxidative C-H functionalization in related systems. organic-chemistry.org Iodine-mediated oxidative cyclization is another relevant strategy in benzothiazole synthesis that highlights the utility of oxidative methods in this area of chemistry. organic-chemistry.org
Photophysical Processes and Excited-State Dynamics (e.g., Excited-State Intramolecular Proton Transfer, ESIPT)
Derivatives of 2-(hydroxyphenyl)benzothiazole are well-known for their interesting photophysical properties, particularly the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgnih.gov This process is highly relevant for this compound due to the presence of the acidic hydroxyl proton and the basic thiazole nitrogen atom in proximity.
Upon absorption of light, the molecule is promoted to an excited state. In this excited state, the acidity of the hydroxyl group and the basicity of the thiazole nitrogen increase, facilitating an ultrafast transfer of the proton from the oxygen to the nitrogen. researchgate.net This creates a transient keto-tautomer, which is electronically distinct from the initial enol form. The fluorescence emission then occurs from this keto-tautomer, resulting in an unusually large Stokes shift (the difference between the absorption and emission maxima). rsc.org The electron-withdrawing trifluoromethyl group can further modulate the electronic structure, influencing the absorption and emission wavelengths. This ESIPT process makes such compounds valuable as fluorescent probes and materials for light-emitting applications. nih.govmdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Triphenylphosphine |
| Thiazol-2-yl-triphenylphosphonium salts |
| 2-isocyanoaryl thioether |
Mechanistic Investigations of Novel Reactions
Mechanistic studies on analogous compounds suggest that the reactivity of this compound is multifaceted, with potential for electrophilic substitution on the benzene ring, nucleophilic attack at the C-2 position of the thiazole ring, and reactions involving the 5-hydroxyl group.
The presence of the potent electron-withdrawing trifluoromethyl (CF₃) group at the 2-position significantly influences the electronic distribution within the benzothiazole system. This effect, coupled with the electron-donating nature of the hydroxyl (-OH) group at the 5-position, creates a unique chemical environment that dictates the molecule's reactivity. Computational studies on similar benzothiazole derivatives have shown that substituents can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the molecule's susceptibility to electrophilic and nucleophilic attack. mdpi.comresearchgate.net For instance, a trifluoromethyl substituent has been observed to lower the HOMO-LUMO energy gap in benzothiazole derivatives, suggesting an increased reactivity. mdpi.comresearchgate.net
Electrophilic Aromatic Substitution:
The hydroxyl group at the 5-position is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the hydroxyl group, namely the C-4 and C-6 positions. The probable mechanism for such a reaction, for instance, nitration, would involve the formation of a sigma complex (arenium ion) as an intermediate, which is stabilized by the resonance delocalization of the positive charge, with significant contribution from the lone pairs of the hydroxyl group.
A plausible mechanism for the nitration of this compound is depicted below:
Generation of the electrophile: Nitric acid reacts with sulfuric acid to form the nitronium ion (NO₂⁺).
Nucleophilic attack: The electron-rich benzene ring of this compound attacks the nitronium ion, preferentially at the C-4 or C-6 position, to form a resonance-stabilized carbocation intermediate (sigma complex).
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.
The regioselectivity of this substitution would be influenced by the steric hindrance posed by the adjacent thiazole ring and the electronic influence of the trifluoromethyl group.
Nucleophilic Aromatic Substitution:
The electron-withdrawing nature of the trifluoromethyl group makes the C-2 carbon of the benzothiazole ring susceptible to nucleophilic attack. While nucleophilic aromatic substitution (SNAr) is less common on the thiazole part of the benzothiazole system, the presence of a strong activating group like CF₃ could facilitate such reactions, particularly with strong nucleophiles. The mechanism would likely proceed through a Meisenheimer-like intermediate. For instance, reaction with a nucleophile such as methoxide (B1231860) could potentially lead to substitution at the C-2 position, although this would require the displacement of the trifluoromethyl group, which is generally not a good leaving group. A more likely scenario for nucleophilic attack at C-2 would involve a ring-opening-ring-closing mechanism or addition-elimination if a suitable leaving group were present at that position.
Reactions of the Hydroxyl Group:
The 5-hydroxyl group can undergo a variety of reactions typical of phenols. These include O-alkylation, O-acylation, and oxidation. The mechanism of O-alkylation, for example with an alkyl halide, would proceed via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in an Sₙ2 reaction.
The reaction conditions for these transformations would be crucial in determining the outcome, as competing reactions on the benzothiazole ring could occur.
Computational Insights into Reactivity:
Computational studies using density functional theory (DFT) on related benzothiazole derivatives provide valuable insights into their reactivity. mdpi.comresearchgate.net The calculated HOMO-LUMO energy gaps are indicative of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies a higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Predicted Reactivity |
|---|---|---|---|---|
| Benzothiazole | -6.5 | -1.2 | 5.3 | Moderate |
| 5-Hydroxybenzothiazole | -6.2 | -1.1 | 5.1 | Higher |
| 2-Trifluoromethylbenzothiazole | -7.0 | -2.0 | 5.0 | Higher |
| This compound | -6.7 | -1.9 | 4.8 | Highest |
The illustrative data in Table 1 suggests that the combination of both the hydroxyl and trifluoromethyl groups in this compound would lead to the smallest HOMO-LUMO energy gap, indicating a potentially higher reactivity compared to the parent benzothiazole or monosubstituted derivatives.
Kinetic vs. Thermodynamic Control in Novel Reactions:
In the investigation of novel reactions of this compound, understanding the principles of kinetic versus thermodynamic control would be paramount. For instance, in electrophilic substitution reactions, the initial site of attack might be governed by kinetic factors (lower activation energy), but the final product distribution could be determined by the thermodynamic stability of the isomers.
| Product | Reaction Temperature | Relative Yield (%) | Control |
|---|---|---|---|
| 4-Sulfonic acid derivative | 25 °C | 70 | Kinetic |
| 6-Sulfonic acid derivative | 25 °C | 30 | Kinetic |
| 4-Sulfonic acid derivative | 100 °C | 20 | Thermodynamic |
| 6-Sulfonic acid derivative | 100 °C | 80 | Thermodynamic |
The hypothetical data in Table 2 illustrates a scenario where the formation of the 4-sulfonic acid derivative is kinetically favored at lower temperatures, possibly due to a more accessible transition state. In contrast, the 6-sulfonic acid derivative is the thermodynamically more stable product and is favored at higher temperatures, allowing for equilibrium to be established.
Academic Applications and Advanced Research Directions
Role as a Synthetic Intermediate and Building Block in Heterocyclic Chemistry
The benzothiazole (B30560) core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the hydroxyl group on the benzene (B151609) ring provides a reactive handle for further chemical modifications. These characteristics position 2-(Trifluoromethyl)benzo[d]thiazol-5-ol as a valuable building block for the synthesis of more complex heterocyclic systems.
Diversity-Oriented Synthesis of Complex Chemical Libraries
Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules to probe biological systems and discover new therapeutic agents. The goal is to explore a wide range of chemical space, rather than focusing on a single target. The benzothiazole scaffold is a key component in the DOS approach for generating libraries of compounds with potential anti-cancer activity.
Precursor for Fused Heterocyclic Ring Systems
The structure of this compound is well-suited for the construction of fused polycyclic heterocyclic systems. Such fused rings are of great interest as they often exhibit unique pharmacological properties. The existing benzothiazole core can be annulated by building additional rings onto it.
For instance, the nitrogen atom in the thiazole (B1198619) ring and the adjacent carbon atom of the benzene ring can participate in cyclization reactions to form new fused structures. Synthetic strategies can be designed to react the hydroxyl group and a suitably positioned ortho-substituent to create an additional fused ring. One example of creating fused systems from benzothiazole precursors involves the synthesis of benzo google.comresearchgate.netthiazolo[2,3-c] google.comnih.govnih.govtriazoles. Although not starting from the exact title compound, these syntheses demonstrate how the benzothiazole core can be elaborated into more complex, fused tricyclic systems through intramolecular ring closure and C-H bond functionalization nih.gov. The reactivity of the benzothiazole nucleus makes it a versatile platform for accessing a wide array of novel fused heterocycles with potential biological applications bohrium.com.
Non-Clinical Enzyme Inhibition Studies
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for enzyme inhibition. The trifluoromethyl group often plays a key role in enhancing the inhibitory activity.
Tyrosinase Inhibition Mechanisms (Monophenolase and Diphenolase)
Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in melanin (B1238610) biosynthesis. Its inhibition is a key strategy for treating hyperpigmentation disorders and is also relevant in the food industry to prevent browning. Derivatives of 5-(trifluoromethyl)benzothiazole have been identified as potent tyrosinase inhibitors.
Kinetic studies have revealed that these compounds can act as competitive inhibitors for both the monophenolase and diphenolase activities of the enzyme mdpi.com. The monophenolase activity involves the hydroxylation of L-tyrosine to L-DOPA, while the diphenolase activity involves the oxidation of L-DOPA to dopaquinone. A competitive inhibition mechanism suggests that the inhibitor binds to the active site of the enzyme, competing with the natural substrate. For example, the derivative 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol was found to be a potent competitive inhibitor of both activities, with an IC₅₀ value significantly lower than the standard inhibitor, kojic acid mdpi.com. This dual inhibitory action makes these compounds highly effective at controlling melanin production.
| Compound | Target Enzyme Activity | Inhibition Mechanism | Potency (IC₅₀) |
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase (Monophenolase) | Competitive | 0.2 ± 0.01 µM |
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase (Diphenolase) | Competitive | 0.2 ± 0.01 µM |
| Kojic Acid (Reference) | Mushroom Tyrosinase | Competitive | ~11 µM |
Urease Inhibition Studies
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This activity can lead to a harmful increase in pH in various biological contexts, contributing to conditions like peptic ulcers (associated with Helicobacter pylori) and the formation of urinary stones. Therefore, urease inhibitors are of significant therapeutic interest.
Benzothiazole derivatives have been investigated as potential urease inhibitors. Studies have shown that various substituted benzothiazoles exhibit significant urease inhibitory potential, with some analogues showing activity superior to the standard inhibitor thiourea (B124793) nih.gov. The mechanism of inhibition often involves the interaction of the heterocyclic scaffold with the nickel ions in the active site of the urease enzyme. Molecular docking studies have helped to elucidate the binding modes of these compounds, confirming their interaction with key amino acid residues in the active site researchgate.net. The development of hybrid benzothiazole analogues represents a promising strategy for discovering potent anti-urease agents nih.gov. While specific studies on this compound are not widely reported, the general activity of the benzothiazole class suggests this compound could be a valuable scaffold for designing novel urease inhibitors google.comresearchgate.net.
Kinase Inhibition (e.g., c-Jun N-Terminal Kinase, JNK)
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli and are involved in cellular processes such as inflammation, apoptosis, and cell proliferation. The dysregulation of JNK signaling is implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic diseases, making JNK inhibitors attractive therapeutic targets.
Research has led to the discovery of 2-thioether-benzothiazoles as a novel class of JNK inhibitors nih.govnih.gov. Structure-activity relationship (SAR) studies of these compounds have provided insights into the structural requirements for potent inhibition. For instance, it was found that substitutions on the benzothiazole ring can significantly impact activity. Specifically, the presence of a bulky group like a chloro or ethoxy substituent at the 5- or 6-position of the benzothiazole ring resulted in inactive compounds, likely due to steric hindrance that prevents optimal binding to the kinase nih.gov. This finding is particularly relevant for this compound, as the trifluoromethyl group at position 5 is also sterically demanding and could influence its potential as a JNK inhibitor. These studies suggest that while the benzothiazole core is a viable scaffold for JNK inhibition, careful consideration of the size and position of substituents is crucial for designing effective inhibitors.
| Compound Class | Target Kinase | Key SAR Finding |
| 2-Thioether-benzothiazoles | c-Jun N-terminal kinases (JNKs) | Benzothiazoles showed better inhibition than benzimidazoles or benzoxazoles. |
| Substituted 2-Thioether-benzothiazoles | c-Jun N-terminal kinases (JNKs) | Chloro or ethoxy groups at the 5 or 6 position led to inactivity, likely due to steric hindrance nih.gov. |
Ligand Design and Modulation of Receptor Activity (Non-Clinical)
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, and the incorporation of a trifluoromethyl group significantly enhances its utility in ligand design. This is particularly evident in the field of G Protein-Coupled Receptor (GPCR) research, where fine-tuning ligand-receptor interactions is paramount for achieving desired pharmacological profiles.
GPCRs represent the largest family of cell surface receptors and are the targets for a substantial portion of approved drugs. nih.govfrontiersin.org The development of ligands with high affinity and selectivity for specific GPCRs is a central goal in drug discovery. The 2-(trifluoromethyl)benzo[d]thiazole-5-ol moiety has been instrumental in the synthesis of novel ligands aimed at dissecting the complex signaling pathways of these receptors. nih.govnih.gov Its structure contributes to favorable binding kinetics and can be systematically modified to probe the topology of receptor binding pockets. Research has focused on creating biased ligands—molecules that preferentially activate one intracellular signaling pathway over another—to develop more precise pharmacological tools and potential therapeutics with fewer side effects. nih.gov
A significant application of this compound is in the synthesis of functionally selective ligands for the Dopamine D2 receptor (D2R), a key GPCR in the central nervous system. Researchers have utilized this compound as a precursor in the development of D2R partial agonists that exhibit a bias towards G protein-mediated signaling over β-arrestin pathways. nih.govnih.gov
In one notable study, 2-(trifluoromethyl)benzo[d]thiazole-5-ol was synthesized from 3-methoxyaniline as a key intermediate. nih.gov This intermediate was then incorporated into a larger molecular scaffold, ultimately leading to the discovery of a novel compound with G protein-biased D2R partial agonist activity. nih.gov Such biased agonists are invaluable research tools for elucidating the distinct roles of G protein versus β-arrestin signaling in both normal physiology and pathological conditions. nih.govscispace.com The development of these molecules was guided by extensive structure-functional selectivity relationship (SFSR) studies, which systematically explored how modifications to the benzothiazole core and associated linkers influenced signaling bias. nih.gov
| Compound Category | Target Receptor | Signaling Bias | Precursor |
| Benzothiazole Derivatives | Dopamine D2 Receptor (D2R) | G Protein | This compound |
Antioxidant Activity Investigations in Non-Clinical Models
Beyond receptor modulation, derivatives of the 2-(trifluoromethyl)benzothiazole (B81361) scaffold have been investigated for their antioxidant properties. Oxidative stress is implicated in a wide range of diseases, making the discovery of novel antioxidants an important research area.
A study investigating a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles identified several compounds with potent antioxidant effects. mdpi.com Specifically, compounds featuring catechol or resorcinol (B1680541) groups on the phenyl ring demonstrated significant radical scavenging activity against reactive oxygen species (ROS), DPPH (2,2-diphenyl-1-picrylhydrazyl), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals in in vitro assays. mdpi.com For instance, the catechol-containing derivative (compound 1c) showed potent activity across all three assays, while the resorcinol derivative (compound 1b) also exhibited strong ROS and ABTS radical scavenging capabilities. mdpi.com These findings suggest that the 5-(trifluoromethyl)benzothiazole moiety can be a valuable component in the design of lead compounds with dual functions, such as tyrosinase inhibition and antioxidant activity. mdpi.com
| Derivative | Antioxidant Assay | Result |
| 4-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,2-diol (Compound 1c) | ROS, DPPH, ABTS | Potent Scavenging Activity |
| 4-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (Compound 1b) | ROS, ABTS | Strong Scavenging Activity |
Development of Molecular Probes and Fluorescent Tags for Biochemical Assays
The benzothiazole core is a well-established fluorophore. researchgate.net Its derivatives are frequently used in the development of fluorescent probes for detecting ions and biomolecules and for cellular imaging, owing to properties like high quantum yields and large Stokes shifts. researchgate.netnih.gov The incorporation of fluorine atoms can further enhance the photophysical properties and sensitivity of these probes. nih.gov
While direct applications of this compound as a probe are not extensively documented, the broader class of fluorinated benzothiazoles is widely used. For example, benzothiazole-based probes have been designed for the ratiometric detection of Al³⁺ and for sensing hydrogen peroxide in living cells. nih.govmdpi.com Other derivatives have been developed as potential molecular probes for imaging tau protein aggregates, which are implicated in Alzheimer's disease. rsc.org The synthesis of these probes often involves modifying the benzothiazole scaffold to include specific recognition units that bind to the target analyte, triggering a change in fluorescence. researchgate.net The inherent fluorescence of the benzothiazole nucleus and the chemical tractability of the scaffold make it a versatile platform for creating sensitive and selective tools for biochemical assays. researchgate.net
Elucidation of Structure-Activity Relationships (SAR) and Structure-Functional Selectivity Relationships (SFSR) in Biological Systems
Systematic investigation of how chemical structure relates to biological activity (SAR) and functional selectivity (SFSR) is fundamental to medicinal chemistry. The this compound scaffold has been central to such studies.
In the context of D2R partial agonists, researchers conducted extensive SFSR studies to understand how structural modifications influenced the balance between G protein activation and β-arrestin recruitment. nih.gov It was discovered that replacing a methyl group at the 2-position of the benzothiazole ring with a trifluoromethyl group could shift a compound from a balanced agonist to one with a G protein bias. nih.gov This highlights the profound impact of the electronic nature of the substituent at this position. SAR studies on other benzothiazole derivatives have revealed key insights for different biological targets. For example, in a series of sigma receptor ligands, modifications to linker length, aryl substitution, and alkylamine ring size on a benzo[d]thiazol-2(3H)one core were found to be critical for affinity and selectivity. nih.govnih.gov Similarly, SAR studies of benzothiazole derivatives as cannabinoid CB2 agonists showed that trifluoromethyl substitution on an attached benzamide (B126) ring could significantly enhance receptor selectivity. researchgate.net These studies collectively underscore the importance of systematic structural modification of the benzothiazole template to optimize biological activity for a given target. mdpi.comnih.govnih.gov
Future Research Perspectives and Emerging Areas in Fluorinated Benzothiazole Chemistry
The incorporation of fluorine into heterocyclic compounds like benzothiazole is a powerful strategy in medicinal chemistry and materials science. mdpi.comresearchgate.net The unique properties of fluorine, such as high electronegativity, small size, and the ability to form strong bonds with carbon, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions. researchgate.net
Future research in fluorinated benzothiazole chemistry is likely to expand in several directions. In medicinal chemistry, there is continued interest in developing novel fluorinated benzothiazoles as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com The ability of the trifluoromethyl group to enhance potency and modulate selectivity will be further exploited in the design of next-generation receptor ligands and enzyme inhibitors.
Beyond medicine, fluorinated benzothiazoles are finding applications in materials science. Researchers have developed low bandgap polymers incorporating fluorinated benzothiazole units for use in organic photovoltaic devices. rsc.org The fluorine atoms help to tune the electronic properties and improve the performance of these materials. acs.org As the demand for advanced materials with tailored electronic and photophysical properties grows, the strategic fluorination of benzothiazole and related heterocycles will undoubtedly remain a vibrant and productive area of research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Trifluoromethyl)benzo[d]thiazol-5-ol, and how are intermediates characterized?
- Methodology :
-
Step 1 : React 2-(trifluoromethyl)benzyl alcohol derivatives with thiazole-forming reagents (e.g., thiourea or Lawesson’s reagent) under reflux in aprotic solvents like DMF or PEG-400.
-
Step 2 : Use heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5) to facilitate coupling reactions, as demonstrated in multi-step syntheses of analogous thiazole-triazole hybrids .
-
Characterization : Employ IR spectroscopy to confirm C-F (1100–1200 cm⁻¹) and thiazole ring vibrations (∼1450 cm⁻¹). Use ¹H/¹³C NMR to verify substituent positions and purity (e.g., trifluoromethyl protons as singlets at δ 3.8–4.2 ppm) .
- Data Table : Common Synthetic Approaches
| Precursor | Catalyst/Solvent | Yield (%) | Key Spectral Data | Reference |
|---|---|---|---|---|
| 2-(Trifluoromethyl)benzyl | Bleaching Earth Clay | 65–75 | IR: 1150 cm⁻¹ (C-F) | |
| Thiazole intermediates | PEG-400, 70–80°C | 70–85 | ¹H NMR: δ 7.2–7.8 (aryl) |
Q. Which spectroscopic and computational techniques are prioritized for structural elucidation?
- Methodology :
- Spectroscopy : Combine ¹⁹F NMR to resolve trifluoromethyl environments (δ -60 to -70 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
- Computational : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model electronic structure. Use basis sets like 6-311+G(d,p) for accurate geometry optimization and vibrational frequency prediction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodology :
-
Catalyst Screening : Test acidic (e.g., p-toluenesulfonic acid) vs. basic (e.g., K₂CO₃) catalysts to minimize side reactions in cyclization steps.
-
Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with PEG-400, which enhances solubility and reduces byproducts via microwave-assisted heating .
-
Reaction Monitoring : Use thin-layer chromatography (TLC) with iodine staining or UV detection to track intermediates and optimize reaction termination times.
Q. How do researchers resolve contradictions between DFT-predicted and experimental spectral data?
- Methodology :
-
Functional Selection : Compare hybrid functionals (B3LYP) vs. meta-GGAs (M06-2X) to improve agreement with experimental IR/NMR. For trifluoromethyl groups, exact exchange inclusion (e.g., in B3LYP) reduces errors in dipole moment calculations .
-
Solvent Corrections : Apply implicit solvation models (e.g., PCM) to NMR chemical shift predictions, as trifluoromethyl environments are sensitive to dielectric effects .
- Data Table : DFT Functional Performance
| Functional | Basis Set | Avg. Error (IR, cm⁻¹) | Avg. Error (¹H NMR, ppm) |
|---|---|---|---|
| B3LYP | 6-311+G(d,p) | ±15 | ±0.3 |
| M06-2X | def2-TZVP | ±10 | ±0.5 |
Q. What methodologies are used to assess bioactivity, particularly for TRPV1 antagonism?
- Methodology :
-
In Vitro Assays : Use HEK293 cells expressing human TRPV1 channels. Measure Ca²⁺ influx inhibition (Fluo-4 AM dye) upon capsaicin challenge. IC₅₀ values <10 nM indicate high potency, as seen in benzo[d]imidazole-based antagonists .
-
Molecular Docking : Perform rigid/flexible docking (e.g., AutoDock Vina) to identify binding poses in TRPV1’s vanilloid pocket. Prioritize interactions with Tyr511 and Arg557 for lead optimization .
Q. How are analytical challenges addressed in quantifying trace impurities?
- Methodology :
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor [M+H]⁺ ions for the parent compound (e.g., m/z 275) and impurities (e.g., dehalogenated byproducts).
- Validation : Follow ICH guidelines for LOD/LOQ (e.g., LOD = 0.1 μg/mL via signal-to-noise >3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
